molecular formula C21H22N2O2S B10984913 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one

Cat. No.: B10984913
M. Wt: 366.5 g/mol
InChI Key: QTGVYCRRQRCRHZ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one is a complex organic compound that features both indole and benzazepine moieties. These structural elements are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Benzazepine Moiety: The benzazepine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The indole and benzazepine moieties are then coupled through a sulfanyl linkage, often using thiol-based reagents and coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Batch or Continuous Flow Processes: Depending on the yield and efficiency, either batch or continuous flow processes may be employed.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole and benzazepine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined indole and benzazepine structure, which may confer unique biological and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C21H22N2O2S/c24-20(23-13-11-16-6-2-4-8-18(16)23)12-14-26-19-10-9-15-5-1-3-7-17(15)22-21(19)25/h1-8,19H,9-14H2,(H,22,25)

InChI Key

QTGVYCRRQRCRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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